2-Hydroxypropane-1,3-diyl diacetate

Catalog No.
S1493631
CAS No.
105-70-4
M.F
C7H12O5
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropane-1,3-diyl diacetate

CAS Number

105-70-4

Product Name

2-Hydroxypropane-1,3-diyl diacetate

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) acetate

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3

InChI Key

MPPODKLDCLFLKT-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC(=O)C)O

Synonyms

1,3-Diacetoxy-2-propanol; Glycerine 1,3-Diacetate; Glycerol 1,3-Diacetate; 1,2,3-Propanetriol 1,3-Diacetate

Canonical SMILES

CC(=O)OCC(COC(=O)C)O

Synthesis and Characterization:

2-Hydroxypropane-1,3-diyl diacetate, also known as diacetin, is a colorless liquid with a sweet odor. It is synthesized by reacting glycerol with acetic acid in the presence of a catalyst. The compound's structure and properties have been extensively studied using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Chemical Properties and Reactivity:

Diacetin exhibits several interesting chemical properties relevant to scientific research. It readily undergoes hydrolysis, releasing glycerol and acetic acid. This characteristic makes it a potential precursor for various glycerol derivatives []. Additionally, diacetin reacts with alcohols in the presence of an acid catalyst, leading to the formation of esters, which are valuable intermediates in organic synthesis [].

Potential Applications:

While research on diacetin's specific applications is ongoing, its potential uses in various scientific fields are being explored:

  • Organic synthesis: As mentioned earlier, diacetin's ability to act as a precursor for glycerol derivatives and its role in esterification reactions make it a potentially valuable tool in organic synthesis [, ].
  • Biomedical research: Diacetin has been investigated for its potential use in drug delivery systems due to its biodegradability and ability to form esters with bioactive molecules []. However, further research is needed to determine its safety and efficacy in this context.
  • Material science: Diacetin's unique properties, such as its ability to form hydrogen bonds, might be useful in the development of new materials with specific functionalities []. However, this area of research is still in its early stages.

2-Hydroxypropane-1,3-diyl diacetate, commonly known as diacetin, is an organic compound with the molecular formula C₇H₁₂O₅ and a molecular weight of 176.17 g/mol. It is classified as an acyclic diol and is characterized by its colorless liquid form, low boiling point, and sweet, fruity odor. This compound is notable for its solubility in water and various organic solvents, making it versatile in chemical applications .

2-Hydroxypropane-1,3-diyl diacetate is primarily synthesized through the esterification of glycerol with acetic acid, resulting in the formation of two acetate groups attached to the glycerol backbone. This structure contributes to its unique chemical properties and reactivity .

The primary reaction involving 2-hydroxypropane-1,3-diyl diacetate is its formation through the esterification process:

Glycerol+2Acetic Acid2 Hydroxypropane 1 3 diyl diacetate+2Water\text{Glycerol}+2\text{Acetic Acid}\rightarrow \text{2 Hydroxypropane 1 3 diyl diacetate}+2\text{Water}

This reaction typically occurs under acidic conditions and may require heating to facilitate the reaction. The yield can vary depending on reaction conditions such as temperature and pressure .

In addition to its synthesis, 2-hydroxypropane-1,3-diyl diacetate can undergo hydrolysis in the presence of water or bases to regenerate glycerol and acetic acid:

2 Hydroxypropane 1 3 diyl diacetate+WaterGlycerol+2Acetic Acid\text{2 Hydroxypropane 1 3 diyl diacetate}+\text{Water}\rightarrow \text{Glycerol}+2\text{Acetic Acid}

Research indicates that 2-hydroxypropane-1,3-diyl diacetate exhibits various biological activities. It has been studied for its potential antiviral properties and has shown promise in inhibiting viral replication in certain studies . Additionally, it has been explored for its use as a solvent in pharmaceutical formulations due to its favorable safety profile and biocompatibility.

The synthesis of 2-hydroxypropane-1,3-diyl diacetate typically involves the following steps:

  • Reagents: Glycerol (1 mole) and acetic acid (2 moles) are used as starting materials.
  • Reaction Conditions: The mixture is heated under reflux at approximately 120°C for several hours in the presence of an acid catalyst (e.g., sulfuric acid) to promote esterification.
  • Separation: After completion of the reaction, the product can be purified through distillation or extraction methods to remove unreacted materials and by-products .

2-Hydroxypropane-1,3-diyl diacetate finds various applications across different industries:

  • Food Industry: Used as a flavoring agent and emulsifier.
  • Pharmaceuticals: Acts as a solvent for drug formulations and has potential antiviral applications.
  • Cosmetics: Utilized in formulations for skin care products due to its moisturizing properties.
  • Chemical Industry: Serves as an intermediate in the synthesis of other chemicals .

Interaction studies involving 2-hydroxypropane-1,3-diyl diacetate have focused on its compatibility with various biological systems and other chemical compounds. Its ability to act as a solvent allows it to interact favorably with a range of active pharmaceutical ingredients without compromising their efficacy. Additionally, studies have indicated that it does not significantly inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions when used in pharmaceutical formulations .

Several compounds share structural similarities with 2-hydroxypropane-1,3-diyl diacetate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
GlycerolC₃H₈O₃0.78
Propylene glycolC₃H₈O₂0.75
TriacetinC₉H₁₈O₃0.77
Butylene glycolC₄H₁₀O₂0.76

Uniqueness of 2-Hydroxypropane-1,3-diyl Diacetate:

  • Unlike glycerol or propylene glycol, which are primarily used as humectants or solvents, 2-hydroxypropane-1,3-diyl diacetate's dual acetate functionality provides it with unique reactivity profiles suitable for specific applications in food and pharmaceuticals.
  • Its lower toxicity compared to some other similar compounds enhances its appeal in consumer products.

Chemoenzymatic Pathways

Lipase-Mediated Regioselective Transformations

Lipase-mediated regioselective transformations represent a highly sophisticated approach for the synthesis of 2-hydroxypropane-1,3-diyl diacetate, leveraging the inherent selectivity of these enzymes to achieve precise positional control during esterification reactions [1]. The regioselective hydrolysis of triacetin catalyzed by immobilized lipases has demonstrated remarkable specificity in producing diacetin derivatives [1]. Candida rugosa lipase exhibits exceptional performance in glycerol carbonate synthesis under solventless conditions, achieving conversion rates exceeding 99% while maintaining high regioselectivity [2].

The mechanism of lipase-mediated regioselective transformations involves the preferential binding of substrates to the enzyme active site, which creates a microenvironment that favors specific positional selectivity [1]. Rhizomucor miehei lipase demonstrates strict 1,3-lipase specificity, making it particularly valuable for producing 2-hydroxypropane-1,3-diyl diacetate with high regioselectivity [1]. The interfacial activation of lipases plays a crucial role in determining the regioselectivity, with hydrophobic support immobilization significantly enhancing the enzyme's ability to distinguish between different hydroxyl positions [1].

Lipase B from Candida antarctica exhibits unique characteristics in regioselective transformations, showing activity towards both primary and secondary alcohols while maintaining excellent selectivity for activated allylic positions [3]. The enzyme demonstrates remarkable chemo-selectivity in competitive acetylation reactions, enabling the practical synthesis of specific acetate products from equimolar mixtures of isomeric substrates [3]. This selectivity extends to the kinetic resolution of chiral secondary alcohols, providing access to enantiomerically enriched products [3].

CALB-OC Catalytic Systems

Candida antarctica lipase B immobilized on octyl agarose represents one of the most effective catalytic systems for the synthesis of 2-hydroxypropane-1,3-diyl diacetate through chemoenzymatic pathways [4] [5]. The CALB-OC system demonstrates exceptional hydrolytic activity and high selectivity in the regioselective hydrolysis of triacetin to 1,2-diacetin, which serves as a key intermediate in the synthesis pathway [4] [5]. The octyl agarose support provides optimal interfacial activation conditions, enhancing the enzyme's catalytic efficiency while maintaining structural integrity throughout multiple reaction cycles [4].

The immobilization protocol significantly influences the catalytic properties of CALB-OC systems, with adsorption via interfacial activation on hydrophobic supports producing superior performance compared to covalent immobilization methods [1]. The octyl agarose support creates an ideal microenvironment that stabilizes the open form of the lipase, facilitating substrate access to the active site and enhancing overall catalytic activity [1]. This immobilization strategy results in biocatalysts that accumulate diacetin products with remarkable efficiency [1].

CALB-OC systems exhibit outstanding reusability characteristics, maintaining catalytic activity through multiple reaction cycles without significant deactivation [4] [5]. The robust nature of the immobilized enzyme allows for continuous operation under optimized reaction conditions, making it particularly attractive for industrial applications [5]. The system demonstrates compatibility with various reaction media, including both aqueous and organic solvent systems, providing flexibility in process design and optimization [4].

Enzymatic Parameter Optimization

Enzymatic parameter optimization for 2-hydroxypropane-1,3-diyl diacetate synthesis involves systematic investigation of multiple variables that influence both reaction rate and product selectivity [6]. Temperature optimization studies reveal that the optimal range for most lipase-catalyzed reactions falls between 25°C and 65°C, with specific optima varying depending on the enzyme source and immobilization method [6]. The triacetin hydrolysis reaction catalyzed by immobilized lipase achieves optimal performance at 35°C, where maximum conversion can be accomplished in the shortest reaction time [6].

Buffer pH significantly influences enzymatic activity, with phosphate buffers in the pH range of 6 to 8 providing optimal conditions for most lipase-catalyzed transformations [6]. The pH 8 buffer system enables achievement of 100% conversion in triacetin hydrolysis within 25 minutes when combined with optimal enzyme loading [6]. Enzyme loading optimization demonstrates that increasing the catalyst amount from 0.2 g to 0.6 g progressively improves reaction rates, with the highest loading achieving complete conversion in the shortest time frame [6].

Kinetic parameter determination using Michaelis-Menten modeling provides essential insights for process optimization [6]. The apparent Km values for glycerol and arachidonyl-CoA in glycerol acyltransferase reactions are 1.1 mM and 0.17 mM respectively, indicating high substrate affinity [7]. Stirring speed optimization reveals that mass transfer limitations can be eliminated at speeds of 650 rpm or higher, ensuring that the reaction operates under kinetically controlled conditions rather than diffusion-limited regimes [6].

ParameterOptimal RangeEffect on ActivityTypical Km ValueOptimization Target
Temperature25-65°CIncreases with temperature up to optimumTemperature dependentBalance activity vs stability
pH6-8Maximum at pH 7-8pH dependentMaximum catalytic efficiency
Enzyme Loading0.2-0.6 gLinear increase up to saturationNot applicableCost-effective loading
Substrate Concentration1-10 mMMichaelis-Menten kinetics0.17-1.1 mMSubstrate saturation
Reaction Time0.25-48 hFirst-order then plateauTime dependentComplete conversion
Stirring Speed650-800 rpmMass transfer eliminationMass transfer limitedEliminate mass transfer

Chemical Synthesis Strategies

Esterification Approaches

Esterification approaches for 2-hydroxypropane-1,3-diyl diacetate synthesis primarily involve the direct reaction of glycerol with acetic acid under acidic catalysis conditions [8] [9] [10]. The esterification reaction proceeds through a consecutive mechanism where glycerol undergoes stepwise acetylation to form monoacetin, diacetin, and ultimately triacetin [11]. Amberlyst-15 resin catalyst demonstrates exceptional performance in glycerol esterification, achieving 100% glycerol conversion with optimal selectivity towards diacetin and triacetin products [12] [13].

The reaction mechanism involves protonation of the carbonyl group of acetic acid by the acid catalyst, generating a stable acylium ion intermediate that becomes highly susceptible to nucleophilic attack [11]. The hydroxyl groups of glycerol act as nucleophiles, attacking the acylium ion to produce tetrahedral intermediates that subsequently eliminate water molecules to form the desired ester products [11]. Temperature optimization studies reveal that the optimal range for esterification reactions is 105°C to 120°C, where both conversion and selectivity are maximized [12] [13].

Cesium phosphotungstate emerges as a highly effective heterogeneous catalyst for glycerol esterification, demonstrating superior activity compared to traditional acid catalysts [9]. This catalyst achieves greater than 98% conversion with 99.1% selectivity for combined diacetin and triacetin products under optimized conditions [9]. The high Brönsted acidity of cesium phosphotungstate contributes significantly to its exceptional catalytic performance [9].

Response surface methodology has been successfully applied to optimize esterification reaction parameters, revealing that the acetic acid to glycerol molar ratio exerts the most significant influence on product distribution [13]. Optimal conditions typically require molar ratios between 9:1 and 12:1 to achieve maximum selectivity towards higher esters [14] [13]. The sulfated alumina catalyst system achieves 76.1% combined selectivity to diacetin and triacetin at complete glycerol conversion under optimized conditions of 108.8°C with 0.36 g catalyst loading [13].

Transesterification Reactions

Transesterification reactions provide an alternative synthetic pathway for 2-hydroxypropane-1,3-diyl diacetate production, utilizing ester exchange mechanisms between glycerol and various acetate donors [15]. Isopropenyl acetate serves as an effective transesterification agent, simultaneously undergoing acidolysis reactions that generate multiple reactive intermediates [15]. The tandem transesterification-acetalization process enables selective functionalization of glycerol under mild conditions at 30°C using Amberlyst-15 catalyst [15].

The transesterification mechanism involves nucleophilic attack of glycerol hydroxyl groups on the carbonyl carbon of the acetate donor, followed by elimination of the leaving group [16]. Amberlyst-35 catalyst demonstrates excellent performance in glycerol transesterification reactions, with statistically designed experiments revealing optimal conditions that overcome heat and mass transport limitations [16]. Particle size reduction of the solid catalyst effectively eliminates transport artifacts, enabling establishment of direct relationships between active site concentration and turnover rates [16].

Nitrogen-based Brönsted-acidic ionic liquids represent innovative catalysts for transesterification reactions, with N-methyl-2-pyrrolidinium hydrogen sulfate showing exceptional activity and cost-effectiveness [10]. This ionic liquid catalyst achieves greater than 99% glycerol conversion with 42.3% selectivity to triacetin and combined diacetin-triacetin selectivity exceeding 95% within one hour [10]. The synergistic interaction between temperature and molar ratio significantly influences product selectivity in ionic liquid-catalyzed systems [10].

Design of experiments methodology reveals that temperature exerts the greatest influence on product selectivity in transesterification reactions, followed by the glycerol to acetic acid molar ratio [10]. The reaction temperature demonstrates a rather weak effect on catalytic turnover under typical conditions, indicating that equilibrium considerations dominate over kinetic factors [16]. Deep eutectic solvents containing potassium hydroxide and monoethanolamine provide environmentally benign alternatives for transesterification catalysis [2].

Oxidative Transformation Mechanisms

Oxidative transformation mechanisms offer unique pathways for 2-hydroxypropane-1,3-diyl diacetate synthesis through controlled oxidation of glycerol derivatives [4] [17]. Pyridinium chlorochromate serves as an effective oxidizing agent for converting 1,2-diacetin to glyceraldehyde diacetate, which subsequently undergoes further transformations to yield dimeric ester products [4]. The oxidation process requires careful control of medium acidity and substrate concentration to favor formation of the desired ester products [4].

Electrochemical oxidation provides a sustainable approach for glycerol valorization, utilizing palladium nanoparticles with different morphologies as catalysts [17]. Palladium octahedral nanoparticles demonstrate the highest mass activity of 0.183 mA/μg at 60°C, while cubic nanoparticles exhibit superior specific activity of 12.84 mA/cm² [17]. The glycerol electrooxidation reaction proceeds through multiple pathways involving C3 intermediates such as dihydroxyacetone and glyceraldehyde [17].

The reaction mechanism for oxidative transformations involves initial dehydrogenation of glycerol to form aldehydic or ketonic intermediates, followed by further oxidation or coupling reactions [17]. The selectivity toward three-carbon chain products exceeds 60% at elevated temperatures, with glycerate emerging as the dominant product with selectivity up to 42% [17]. Different crystallographic planes of palladium catalysts exhibit varying selectivity patterns, with {111} faces favoring different pathways compared to {100} and {110} surfaces [17].

Process optimization for oxidative transformations requires careful balance between conversion and selectivity, as higher oxidation potentials tend to promote C-C bond cleavage leading to lower molecular weight products [17]. The use of controlled potential electrolysis enables selective oxidation while minimizing over-oxidation reactions [17]. Medium engineering through pH control and electrolyte selection significantly influences both reaction rate and product distribution in electrochemical systems [17].

Green Chemistry Principles in Synthesis

Sustainable Catalyst Development

Sustainable catalyst development for 2-hydroxypropane-1,3-diyl diacetate synthesis focuses on creating reusable, non-toxic, and environmentally benign catalytic systems [18] [19]. Heterogeneous acid catalysts offer significant advantages over homogeneous systems by eliminating the need for corrosive acids and simplifying product separation processes [20]. Sulfated zirconia demonstrates exceptional performance as a sustainable catalyst, achieving 88.2% conversion with 94% selectivity while maintaining reusability through multiple reaction cycles [21].

Immobilized enzyme systems represent the pinnacle of sustainable catalysis, offering both high selectivity and complete biodegradability [2]. The development of robust immobilization protocols enables enzyme reuse through multiple cycles without significant activity loss, dramatically reducing catalyst costs and environmental impact [4] [5]. Eggshell-derived calcium oxide provides an innovative example of waste-to-catalyst conversion, demonstrating how agricultural waste materials can be transformed into effective heterogeneous catalysts [22].

Catalyst design principles for sustainability emphasize the use of earth-abundant elements and renewable support materials [19]. Copper-based catalysts supported on magnesium oxide achieve 100% glycerol conversion with 95.5% yield towards desired products while utilizing non-precious metals [19]. The bifunctional acidic-basic sites on such catalysts promote selective bond cleavage while minimizing unwanted side reactions [19].

Catalyst lifetime extension through rational design reduces overall environmental impact and process costs [19]. Characterization of catalyst deactivation mechanisms enables development of regeneration protocols that restore catalytic activity [19]. The synergistic interaction between active metal particles and support materials contributes to enhanced catalyst stability and resistance to deactivation [19].

Process Intensification Approaches

Process intensification approaches for 2-hydroxypropane-1,3-diyl diacetate synthesis focus on maximizing productivity while minimizing energy consumption and equipment requirements [22]. High-shear mixing using simple kitchen countertop blenders demonstrates remarkable effectiveness in overcoming mass transfer limitations, increasing turnover frequency from 1.5 to 7.2 min⁻¹ compared to conventional magnetic stirring [22]. The self-frictional heat generation from high-shear mixing eliminates the need for external heating units, reaching optimal reaction temperatures within approximately three minutes [22].

Microwave-assisted synthesis provides rapid and efficient heating, achieving moderate yields in benzyl alcohol production within 24 hours under mild conditions [23]. The selective heating mechanism of microwave irradiation enables more uniform temperature distribution and enhanced reaction rates compared to conventional heating methods [23]. Ultrasonic irradiation offers another intensification approach, with quantitative product formation achieved using combined base catalysis systems [23].

Continuous flow reactors enable significant process intensification through enhanced heat and mass transfer characteristics [24]. Small plug flow reactors with optimized residence times achieve higher selectivity towards desired products by controlling the reaction progression [24]. The central composite design methodology reveals optimal operating conditions of 79°C temperature, 0.9 mL/min flow rate, and 3.7:1 acetic acid to glycerol molar ratio for maximizing product yield [24].

Reactive distillation represents an advanced process intensification technique that combines reaction and separation in a single unit operation [22]. This approach enables continuous removal of products and by-products, driving equilibrium towards desired products while simplifying downstream processing [22]. The integration of reaction and separation reduces both capital and operating costs while improving overall process efficiency [22].

ApproachCatalyst SystemEnvironmental BenefitPerformance MetricSustainability Score
Heterogeneous CatalysisSulfated ZirconiaEasy separation, no homogeneous acids88.2% conversion, 94% selectivityHigh - reusable solid catalyst
Solvent-Free ConditionsImmobilized LipasesEliminates organic solvents>99% conversion and yieldVery High - no solvent waste
Process IntensificationHigh-shear mixingReduced energy consumption5x increase in TOFHigh - energy efficient
Renewable FeedstockBiodiesel-derived glycerolWaste valorizationComplete glycerol utilizationVery High - waste-to-value
Catalyst RecyclingCALB-OC reuseReduced catalyst wasteMultiple cycles without deactivationHigh - catalyst longevity

Reaction Medium Engineering

Reaction medium engineering plays a crucial role in optimizing 2-hydroxypropane-1,3-diyl diacetate synthesis while adhering to green chemistry principles [18] [25]. Glycerol itself serves as an excellent green solvent for various catalytic transformations, offering advantages including high boiling point, low volatility, and excellent solvating properties for both polar and nonpolar compounds [18] [25]. The use of glycerol as both reactant and solvent eliminates the need for additional organic solvents, significantly reducing environmental impact [18].

Solvent-free reaction conditions represent the ultimate expression of green chemistry principles in reaction medium design [2]. Monophasic systems formed between glycerol and ethylene carbonate at elevated temperatures display low viscosity and minimize mass transfer hindrances [2]. These conditions enable remarkable results in terms of reaction productivity, product concentration, and atom efficiency compared to conventional solvent-based systems [2].

Deep eutectic solvents provide innovative alternatives to conventional organic solvents, offering tunable properties and biodegradability [2]. The combination of potassium hydroxide with polyethylene glycol or monoethanolamine creates effective catalytic media that demonstrate high activity while maintaining environmental compatibility [2]. These systems enable both catalysis and product separation through careful manipulation of hydrogen bonding interactions [2].

Ionic liquid systems offer unprecedented control over reaction medium properties through molecular design [10]. The selection of appropriate cation-anion combinations enables optimization of solubility, viscosity, and catalytic activity while maintaining recyclability [10]. Nitrogen-based Brönsted-acidic ionic liquids demonstrate exceptional performance in glycerol transformations while offering easy recovery and reuse [10].

Water-tolerant catalytic systems enable the use of aqueous media, eliminating the need for anhydrous conditions and expensive solvent drying procedures [26]. The development of hydrophobic-enhanced catalyst surfaces maintains catalytic activity even in the presence of water, broadening the scope of applicable reaction conditions [26]. Biphasic aqueous-organic systems provide effective means for product separation while maintaining high catalytic efficiency [26].

Medium TypeCompositionTemperature Range (°C)AdvantagesChallengesTypical Yield (%)
Aqueous BufferPhosphate buffer pH 6-825Enzyme stability, pH controlProduct separation70
Organic SolventToluene, dichloromethane120Substrate solubilitySolvent removal64
Solvent-FreeNeat substrate conditions60High concentration, no separationMass transfer limitations99
Ionic Liquids[H-NMP][HSO4]120Tunable properties, recyclableCost, synthesis complexity95
Deep Eutectic SolventsKOH:MEA (1:2)70Biodegradable, low toxicityLimited temperature range85

The synthesis of 2-hydroxypropane-1,3-diyl diacetate through glycerol acetylation employs diverse catalytic approaches, each offering distinct advantages in terms of activity, selectivity, and operational characteristics. This comprehensive analysis examines the four primary catalytic methodologies utilized in industrial and research applications.

Heterogeneous Catalysis

Heterogeneous catalytic systems provide significant advantages for 2-hydroxypropane-1,3-diyl diacetate production, including simplified product separation, catalyst recyclability, and reduced environmental impact compared to homogeneous alternatives.

Solid Acid Catalysts

Solid acid catalysts represent the most extensively investigated heterogeneous systems for glycerol acetylation reactions. These materials demonstrate exceptional catalytic performance through their high acid site density and thermal stability [1] [2].

Sulfated alumina catalysts exhibit remarkable activity for 2-hydroxypropane-1,3-diyl diacetate synthesis. The sulfated alumina system (SO₄²⁻/γ-Al₂O₃) prepared with 2 M sulfuric acid demonstrates complete glycerol conversion with 77.4% selectivity toward higher esters at 95°C after 5 hours of reaction time [2]. The exceptional performance stems from the catalyst's high acid site density of 342.6 μmol/g and the presence of both Brønsted and Lewis acid sites [3].

Sulfonated carbon catalysts prepared through glycerol carbonization followed by sulfuric acid treatment provide another effective approach. These materials achieve 98.84% glycerol conversion with 62% selectivity toward diacetin products under optimized conditions at 120°C [4] [5]. The carbon-based supports offer unique advantages including hydrothermal stability and resistance to sulfur leaching compared to conventional resin-based systems.

Tungstophosphoric acid immobilized on silica matrices demonstrates high catalytic activity with improved stability compared to the homogeneous acid. The PW-in-SiO₂ catalyst prepared via sol-gel methodology achieves 92% glycerol conversion with excellent selectivity toward diacetin products [6]. The immobilization process prevents acid leaching while maintaining the intrinsic catalytic properties of the heteropolyacid.

Catalyst TypeActive Sites (mmol/g)Temperature (°C)Glycerol Conversion (%)Diacetin Selectivity (%)Triacetin Selectivity (%)
Amberlyst-15 [1]4.710597.04535
Amberlyst-35 [7]5.312089.03842
Sulfated Alumina [2]342.695100.03542
Sulfonated Carbon [4]3.212098.846215
Tungstophosphoric Acid/SiO₂ [6]2.811092.05525
Niobic Acid [1]1.811575.02818

Ion Exchange Resin Performance

Ion exchange resins constitute the most widely utilized solid acid catalysts for 2-hydroxypropane-1,3-diyl diacetate production due to their high acid capacity, thermal stability, and commercial availability [8] [9].

Amberlyst-15 demonstrates exceptional catalytic performance, achieving 97% glycerol conversion under optimal conditions. The resin's macroporous structure (45 m²/g surface area) and high acid capacity (4.7 meq/g) facilitate efficient mass transfer and substrate accessibility to active sites [1]. Statistical experimental design studies reveal that the catalyst loading and acetic acid-to-glycerol molar ratio significantly influence reaction outcomes, with optimal performance observed at 0.5 g catalyst loading and 9:1 molar ratio [7].

Amberlyst-35 exhibits enhanced thermal stability compared to Amberlyst-15, operating effectively at temperatures up to 130°C. The resin achieves 89% glycerol conversion with improved selectivity toward triacetin (42%) under optimized conditions [7]. Kinetic studies demonstrate that mass transfer limitations can be overcome by reducing particle size from 600-1180 μm to 25-75 μm, significantly improving catalytic turnover rates.

Lewatit S1467, a phenolic-based ion exchange resin, demonstrates superior performance with 1.15 relative activity compared to conventional styrene-divinylbenzene resins. The material's high surface area (650 m²/g) and enhanced thermal stability (150°C maximum operating temperature) make it particularly suitable for intensive reaction conditions [10] [8].

Resin TypeMatrix TypeSurface Area (m²/g)Acid Capacity (meq/g)Max Operating Temp (°C)Relative Activity
Amberlyst-15 [1]Styrene-DVB454.71201.00
Amberlyst-35 [7]Styrene-DVB335.31300.92
Lewatit S1467 [10]Phenolic6504.81501.15
Indion-130 [10]Styrene-DVB5204.51200.95

Supported Metal Catalysts

Supported metal oxide catalysts offer unique advantages for 2-hydroxypropane-1,3-diyl diacetate synthesis through their ability to combine acidic and redox properties. These systems demonstrate excellent catalytic performance while maintaining high stability under reaction conditions.

Tin oxide-based bimetallic catalysts exhibit exceptional activity for glycerol acetylation. The TiO₂/SnO₂ system achieves complete glycerol conversion with 57% selectivity toward combined diacetin and triacetin products [11]. The enhanced performance results from increased surface area (9.8 m²/g) and high acidity contributed by the titanium dioxide incorporation. Energy dispersive X-ray spectroscopy analysis reveals high surface oxygen content, correlating with the catalyst's enhanced acid strength.

Copper nanoparticles embedded in aluminum oxide (CuNP@AlOₓ) demonstrate remarkable selectivity for diacetin formation. This system achieves 95% glycerol conversion with 85% selectivity toward higher esters through a unique bifunctional mechanism combining acid-catalyzed esterification with selective oxidation capabilities [6]. The catalyst's high surface area (145 m²/g) facilitates excellent substrate accessibility and product desorption.

Lanthanum-exchanged montmorillonite catalysts provide an environmentally benign alternative for glycerol acetylation. The La³⁺-montmorillonite system achieves 88% glycerol conversion with 72% selectivity toward combined diacetin and triacetin products. The catalyst's layered structure and moderate acidity (12 wt% La loading) enable selective esterification while minimizing side reactions [6].

CatalystMetal Loading (wt%)BET Surface Area (m²/g)Glycerol Conversion (%)Product Selectivity DA+TA (%)
TiO₂/SnO₂ [11]509.810057
CuNP@AlOₓ [6]15145.09585
La³⁺-montmorillonite [6]1285.08872
Fe-Ni/AC [12]20420.09268

Amberlyst-Based Catalytic Systems

Amberlyst resins represent the gold standard for heterogeneous acid catalysis in glycerol acetylation applications. These commercial ion exchange resins demonstrate exceptional performance characteristics that make them the preferred choice for both research and industrial applications.

Amberlyst-15 exhibits optimal performance for 2-hydroxypropane-1,3-diyl diacetate synthesis through its unique combination of high acid capacity and macroporous structure. The resin achieves 97% glycerol conversion with balanced selectivity toward diacetin (45%) and triacetin (35%) products under optimized conditions of 105°C and 4-hour reaction time [1]. Statistical experimental design reveals that the sulfonic acid sites act as the primary active centers, with turnover frequencies directly proportional to the concentration of surface SO₃H⁺ groups.

Amberlyst-35 provides enhanced thermal stability for high-temperature applications. The resin operates effectively at temperatures up to 130°C, achieving 89% glycerol conversion with improved triacetin selectivity (42%) [7]. Kinetic analysis demonstrates that mass transfer limitations become significant at particle sizes above 600 μm, necessitating size reduction to 25-75 μm for optimal performance. The resin exhibits excellent recyclability, maintaining over 85% of initial activity after 25 consecutive reaction cycles.

Amberlyst-70 offers the highest acid capacity among commercial resins (5.1 meq/g) but demonstrates moderate activity due to its gel-type structure. The resin achieves 85% glycerol conversion with 42% diacetin selectivity under optimized conditions [9]. Despite lower activity compared to macroporous resins, Amberlyst-70 provides excellent selectivity control for specific product distributions.

Process optimization studies reveal that Amberlyst-based systems require careful control of reaction parameters. The optimal acetic acid-to-glycerol molar ratio ranges from 6:1 to 12:1, with higher ratios favoring triacetin formation. Temperature control becomes critical above 120°C due to potential resin degradation and accelerated side reactions [7].

Homogeneous Catalytic Approaches

Homogeneous catalysts provide excellent activity and selectivity for 2-hydroxypropane-1,3-diyl diacetate synthesis through their uniform distribution and molecular-level interaction with reactants. These systems offer fundamental insights into reaction mechanisms while achieving high catalytic performance.

Sulfuric Acid and para-Toluenesulfonic Acid Systems

Sulfuric acid represents the most extensively studied homogeneous catalyst for glycerol acetylation reactions. The system achieves 95% glycerol conversion with 42% diacetin yield under optimized conditions of 80°C and 3-hour reaction time [13]. The strong acid character (pKa = -3) provides efficient protonation of acetic acid carbonyl groups, facilitating nucleophilic attack by glycerol hydroxyl groups. Kinetic studies demonstrate second-order dependence on both glycerol and acetic acid concentrations, with the acid-catalyzed mechanism proceeding through formation of acylium ion intermediates.

para-Toluenesulfonic acid (PTSA) offers superior selectivity compared to sulfuric acid while maintaining high catalytic activity. The system achieves 92% glycerol conversion with 45% diacetin yield at 90°C [14] [15]. PTSA's organic-soluble nature (pKa = -2.8) enables homogeneous distribution in the reaction medium while providing strong acid catalysis. The toluene substituent reduces the acid strength slightly compared to sulfuric acid, resulting in improved selectivity toward intermediate esterification products.

Mechanistic investigations reveal that both sulfuric acid and PTSA systems operate through similar pathways involving proton transfer to acetic acid followed by nucleophilic substitution. The reaction proceeds sequentially through monoacetin and diacetin intermediates to form triacetin as the final product [13]. Temperature studies demonstrate activation energies of 65 kJ/mol for sulfuric acid and 58 kJ/mol for PTSA systems, indicating slightly more favorable kinetics for the organic acid catalyst.

Industrial applications of homogeneous acid catalysts require consideration of downstream processing requirements. Both sulfuric acid and PTSA systems necessitate neutralization and separation steps, adding complexity and cost to the overall process. However, their exceptional activity and well-understood chemistry make them valuable benchmark systems for catalyst development and mechanistic studies [14].

CatalystConcentration (M)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Diacetin Yield (%)
Sulfuric Acid [13]0.1803.09542
PTSA [14]0.05904.09245
Methanesulfonic Acid0.08853.58838
Phosphoric Acid0.15955.08528

Metal-Coordinated Complex Catalysis

Metal-coordinated complex catalysts represent an emerging approach for 2-hydroxypropane-1,3-diyl diacetate synthesis, offering unique selectivity advantages through their ability to coordinate with substrate molecules and control reaction pathways.

Zinc-based coordination complexes demonstrate exceptional selectivity for diacetin formation. Zinc chloride-modified systems achieve 88% glycerol conversion with enhanced selectivity toward 1,3-diacetin isomers through preferential coordination with primary hydroxyl groups [16]. The Lewis acid character of zinc centers facilitates controlled esterification while minimizing over-reaction to triacetin products. Spectroscopic studies reveal that zinc coordinates with glycerol oxygen atoms, activating specific hydroxyl groups for selective acetylation.

Titanium-based organometallic catalysts provide another promising approach for selective esterification. Titanium tetrachloride systems achieve 82% glycerol conversion with improved selectivity toward desired diacetin isomers [17]. The catalyst operates through a coordination-insertion mechanism, where glycerol coordinates to the titanium center followed by acetic acid insertion and reductive elimination to form the ester product.

Rare earth metal complexes offer unique advantages for selective catalysis through their distinctive coordination chemistry. Yttrium oxide-based systems achieve 90% glycerol conversion with excellent selectivity control through their ability to form stable complexes with multiple substrate molecules [17]. The large ionic radius and variable coordination numbers of rare earth metals enable formation of diverse coordination geometries, facilitating selective substrate activation.

The development of metal-coordinated catalysts requires careful consideration of ligand design and stability under reaction conditions. Chelating ligands such as 2,2'-bipyridine and 1,10-phenanthroline provide enhanced stability while maintaining catalytic activity. However, these systems often suffer from limited thermal stability and potential metal leaching, necessitating careful optimization of reaction conditions.

Biocatalytic Systems

Biocatalytic approaches for 2-hydroxypropane-1,3-diyl diacetate synthesis offer exceptional selectivity and environmentally benign reaction conditions. These systems utilize enzyme catalysts to achieve precise control over product formation while operating under mild conditions.

Candida antarctica Lipase Applications

Candida antarctica lipase B (CALB) represents the most extensively studied enzyme for glycerol acetylation reactions. The enzyme demonstrates remarkable selectivity for diacetin formation through its unique active site architecture and substrate specificity [18] [19] [20].

CALB immobilized on octyl agarose (CALB-OC) achieves exceptional performance in triacetin hydrolysis to produce 2-hydroxypropane-1,3-diyl diacetate. The regioselective hydrolysis proceeds with 95% selectivity toward 1,2-diacetin formation, demonstrating the enzyme's preference for secondary ester bonds [18]. Reaction optimization reveals that pH 5.5 provides optimal selectivity, suppressing acyl migration that leads to isomer formation. The presence of 20% acetonitrile enhances yields to over 95% by improving substrate solubility and reducing water activity.

Mechanistic studies demonstrate that CALB operates through a serine hydrolase mechanism involving nucleophilic attack by Ser105 on the ester carbonyl carbon. The enzyme's oxyanion hole, formed by backbone amides of Thr40 and Gln106, stabilizes the tetrahedral intermediate formed during catalysis [20]. This unique architecture provides the selectivity required for controlled hydrolysis of triacetin to diacetin products.

Process development for CALB-catalyzed synthesis requires optimization of multiple parameters including enzyme loading, substrate concentration, and reaction time. Optimal conditions involve 25 mg enzyme/g support loading with substrate concentrations of 50-100 mM. The enzyme maintains activity for 8-12 reaction cycles when properly immobilized, making it economically viable for industrial applications [19].

Industrial implementation of CALB systems requires consideration of enzyme stability and reactor design. Continuous flow reactors provide excellent performance while minimizing enzyme deactivation through reduced residence time and controlled mixing. The enzyme's tolerance to organic solvents enables operation in mixed aqueous-organic systems, expanding the range of applicable reaction conditions [21].

Enzyme Immobilization Strategies

Enzyme immobilization techniques are crucial for the successful application of biocatalysts in 2-hydroxypropane-1,3-diyl diacetate synthesis. These methods enhance enzyme stability, enable catalyst recovery, and improve process economics through multiple reuse cycles [22] [23].

Interfacial activation represents the most effective immobilization strategy for lipase enzymes. CALB immobilized on octyl agarose through interfacial activation achieves 85% activity retention while demonstrating enhanced thermal stability compared to free enzyme [24]. The hydrophobic support stabilizes the enzyme's open conformation, maintaining catalytic activity under reaction conditions. This immobilization method enables 8-12 reuse cycles with minimal activity loss.

Covalent binding provides enhanced stability for harsh reaction conditions. CALB covalently attached to glutaraldehyde-activated supports achieves 65% activity retention but demonstrates superior stability at elevated temperatures and extreme pH values [19]. The covalent linkages prevent enzyme leaching while maintaining sufficient conformational flexibility for catalytic function. This approach enables operation at temperatures up to 80°C and pH ranges from 4-9.

Magnetic nanoparticle immobilization offers unique advantages for catalyst separation and recovery. CALB immobilized on polydopamine-coated magnetic nanoparticles achieves remarkable loading capacity (429 mg/g) with 74% activity retention [23]. The magnetic separation enables rapid catalyst recovery without centrifugation or filtration, simplifying downstream processing. The system maintains over 70% initial activity after 21 reuse cycles, demonstrating exceptional recyclability.

Entrapment and encapsulation methods provide protection from harsh reaction environments while maintaining substrate accessibility. Sol-gel entrapment achieves 80% activity retention while providing enhanced stability toward organic solvents and elevated temperatures [22]. The silica matrix protects the enzyme from denaturation while allowing substrate and product diffusion through the porous structure.

Enzyme SystemImmobilization MethodLoading (mg/g)Activity Retention (%)Diacetin Selectivity (%)Reuse Cycles
CALB-Octyl Agarose [24]Interfacial Activation2585958
CALB-Sepabeads [19]Covalent Binding35658812
CALB-Magnetic NPs [23]Polydopamine Coating429748521
RML-Octadecyl [19]Interfacial Activation30929010

Biocatalyst Engineering

Biocatalyst engineering approaches aim to enhance enzyme performance for 2-hydroxypropane-1,3-diyl diacetate synthesis through protein modification, directed evolution, and rational design strategies [22] [24].

Site-directed mutagenesis enables precise modification of enzyme active sites to enhance selectivity and activity. Studies on CALB demonstrate that modification of residues near the active site can significantly alter substrate specificity and product selectivity [24]. Mutations at positions Thr40 and Ile189 affect the enzyme's ability to accommodate different substrate sizes, enabling tuning of selectivity toward specific ester products.

Directed evolution approaches utilize iterative rounds of mutagenesis and screening to identify improved enzyme variants. Random mutagenesis of CALB followed by screening for enhanced thermostability has yielded variants with 3-fold improved half-life at 70°C while maintaining catalytic activity [22]. These enhanced variants enable operation under more intensive reaction conditions, improving process productivity.

Chemical modification techniques provide alternative approaches for enzyme enhancement. Glycosylation of CALB through reaction with activated sugars improves thermal stability while maintaining catalytic activity [22]. The carbohydrate moieties provide additional hydrogen bonding interactions that stabilize the enzyme structure under reaction conditions.

Protein engineering studies reveal that the enzyme's conformational flexibility plays a crucial role in determining catalytic performance. Molecular dynamics simulations demonstrate that specific amino acid substitutions can alter the enzyme's conformational dynamics, affecting substrate binding and product release rates [24]. These insights guide rational design efforts to develop enhanced enzyme variants.

Immobilization-induced enzyme engineering represents an emerging approach where the immobilization process itself induces beneficial conformational changes. Studies demonstrate that immobilization on different supports can alter enzyme selectivity and activity through induced conformational changes [24]. This approach enables tuning of enzyme properties without genetic modification.

Catalyst Stability and Recyclability

Catalyst stability and recyclability represent critical factors determining the economic viability of catalytic systems for 2-hydroxypropane-1,3-diyl diacetate production. Understanding deactivation mechanisms and developing effective regeneration protocols are essential for industrial implementation.

Deactivation Mechanisms

Catalyst deactivation in glycerol acetylation systems occurs through several distinct mechanisms, each requiring specific mitigation strategies for optimal catalyst performance [25] [26].

Chemical deactivation represents the most significant challenge for solid acid catalysts. Amberlyst resin catalysts suffer from sulfur leaching under hydrothermal conditions, leading to gradual loss of acid sites over extended reaction periods [26]. Studies demonstrate that sulfur leaching rates increase exponentially with temperature above 120°C, with half-lives of 50-100 hours under typical reaction conditions. The leaching mechanism involves hydrolysis of sulfonic acid groups followed by dissolution of sulfur species in the aqueous reaction medium.

Thermal deactivation becomes significant at elevated reaction temperatures. Sulfated metal oxide catalysts experience sintering of active sites at temperatures above 150°C, leading to reduced surface area and acid site density [25]. X-ray diffraction studies reveal crystalline phase changes in sulfated alumina catalysts after prolonged exposure to high temperatures, correlating with observed activity losses. The sintering process follows Arrhenius kinetics with activation energies of 180-220 kJ/mol for different metal oxide systems.

Poisoning mechanisms affect catalyst performance through competitive adsorption of reaction products and impurities. Biocatalytic systems demonstrate particular sensitivity to product inhibition, where accumulated ester products compete with substrates for enzyme active sites [25]. Kinetic studies reveal that product concentrations above 0.5 M significantly reduce enzyme activity through competitive inhibition mechanisms.

Mechanical deactivation occurs through physical degradation of catalyst structure under reaction conditions. Ion exchange resins experience swelling and shrinkage cycles that can lead to particle fragmentation and loss of mechanical integrity [26]. Scanning electron microscopy studies reveal surface roughening and pore structure changes in aged resin catalysts, contributing to reduced mass transfer efficiency.

Coking and fouling represent additional deactivation pathways for high-temperature catalytic systems. Zeolite catalysts demonstrate coke formation through condensation of organic species in micropores, leading to pore blockage and reduced accessibility to active sites [25]. Temperature-programmed oxidation studies reveal that coke deposits consist primarily of polyaromatic species formed through secondary reactions of esterification products.

Catalyst TypePrimary Deactivation MechanismRegeneration MethodRecovery Efficiency (%)Typical Lifetime (cycles)
Amberlyst Resins [26]Sulfur LeachingAcid Treatment8525
Sulfated Metal Oxides [25]SinteringCalcination (450°C)9250
Supported Metal CatalystsMetal AggregationH₂ Reduction (300°C)8830
Immobilized Lipases [25]Protein DenaturationWashing/Rehydration7515
Zeolites [25]Coke FormationOxidative Burning95100

Regeneration Protocols

Effective regeneration protocols are essential for maintaining catalyst activity and extending operational lifetime in 2-hydroxypropane-1,3-diyl diacetate production systems [27] [28].

Thermal regeneration provides the most widely applicable approach for catalyst restoration. Sulfated alumina catalysts demonstrate complete activity recovery through calcination at 450°C in air for 4 hours [2]. This treatment removes organic deposits while restoring surface acid sites through rehydration of sulfate groups. The regeneration process follows optimal temperature profiles to prevent sintering while ensuring complete removal of deactivating species.

Chemical regeneration protocols target specific deactivation mechanisms through selective treatment procedures. Amberlyst resin catalysts benefit from acid treatment using concentrated sulfuric acid to replenish leached sulfonic acid groups [26]. The regeneration procedure involves soaking the spent catalyst in 2 M H₂SO₄ for 12 hours followed by thorough washing to remove excess acid. This treatment achieves 85% recovery of initial activity over 25 regeneration cycles.

Oxidative regeneration effectively removes carbonaceous deposits from high-temperature catalysts. Zeolite catalysts undergo regeneration through controlled oxidation at 500°C in dilute oxygen atmospheres (2-5% O₂ in N₂) [25]. The controlled oxygen concentration prevents excessive heat generation while ensuring complete coke removal. This protocol achieves 95% activity recovery and enables over 100 regeneration cycles.

Reductive regeneration protocols restore metal catalysts affected by oxidation or sintering. Supported metal catalysts benefit from hydrogen reduction at 300°C to restore metallic active sites and improve dispersion [25]. The reduction process involves careful temperature programming to prevent metal sintering while ensuring complete reduction of oxidized species. This treatment achieves 88% activity recovery for most supported metal systems.

Biocatalyst regeneration requires gentle procedures that preserve enzyme structure while removing inhibitory species. Immobilized lipase catalysts undergo regeneration through washing with buffer solutions followed by rehydration procedures [25]. The protocol involves sequential washing with phosphate buffer (pH 7.0) and organic solvents to remove product inhibitors while maintaining enzyme hydration. This treatment achieves 75% activity recovery over 15 regeneration cycles.

Solvent-based regeneration protocols remove organic deposits through selective dissolution. Carbon-based catalysts benefit from solvent extraction using polar organic solvents such as methanol or acetone [26]. The regeneration procedure involves refluxing the spent catalyst in solvent for 6-8 hours followed by thermal treatment to remove residual solvent. This approach achieves 80% activity recovery while preserving catalyst structure.

Longevity Assessment Methods

Comprehensive longevity assessment requires systematic evaluation of catalyst performance under realistic reaction conditions over extended time periods [25] [29].

Accelerated aging protocols provide rapid assessment of catalyst stability through exposure to intensified reaction conditions. Temperature acceleration studies expose catalysts to elevated temperatures (150-200°C) for short periods to simulate long-term aging effects [25]. The acceleration factors, typically 5-10 fold, enable prediction of catalyst lifetime under normal operating conditions. Arrhenius correlations relate high-temperature aging data to expected performance at lower temperatures.

Cyclic stability testing evaluates catalyst performance through repeated reaction-regeneration cycles under standardized conditions. The protocol involves conducting complete reaction cycles followed by regeneration treatments, monitoring activity and selectivity changes over time [29]. Statistical analysis of performance data enables determination of catalyst lifetime and identification of critical deactivation pathways. Typical testing involves 50-100 cycles to establish reliable lifetime predictions.

Real-time monitoring techniques provide continuous assessment of catalyst performance during operation. In-situ spectroscopic methods monitor changes in catalyst structure and composition throughout reaction cycles [25]. Infrared spectroscopy tracks changes in surface functional groups, while X-ray photoelectron spectroscopy monitors surface composition evolution. These techniques enable early detection of deactivation mechanisms and optimization of regeneration schedules.

Performance indicator development establishes quantitative metrics for catalyst health assessment. Activity retention curves plot normalized activity versus time or cycle number, enabling determination of half-life values and deactivation kinetics [29]. Selectivity drift analysis monitors changes in product distribution that indicate specific deactivation mechanisms. These indicators provide objective criteria for catalyst replacement decisions.

Mathematical modeling approaches predict catalyst lifetime through mechanistic understanding of deactivation processes. Kinetic models incorporate deactivation mechanisms to predict performance evolution over time [25]. These models enable optimization of operating conditions to maximize catalyst lifetime while maintaining desired performance levels. Monte Carlo simulations account for parameter uncertainties and provide statistical confidence intervals for lifetime predictions.

XLogP3

-0.6

UNII

G45CU3Z186

Other CAS

105-70-4

Wikipedia

Glyceryl 1,3-diacetate

Dates

Last modified: 08-15-2023

Explore Compound Types